molecular formula C17H16BrNO B14744788 1-(4-Bromophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one CAS No. 6320-93-0

1-(4-Bromophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Cat. No.: B14744788
CAS No.: 6320-93-0
M. Wt: 330.2 g/mol
InChI Key: ZQNJAZLWNFIUOP-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-dihydroquinoline.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3,4-dihydroquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone
  • 1-(4-fluorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone
  • 1-(4-methylphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Uniqueness

1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.

Properties

CAS No.

6320-93-0

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C17H16BrNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2

InChI Key

ZQNJAZLWNFIUOP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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